molecular formula C18H20ClF3N4O4 B2739502 ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate CAS No. 339103-90-1

ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate

Cat. No.: B2739502
CAS No.: 339103-90-1
M. Wt: 448.83
InChI Key: LNLOXTXPLIPLQX-JLHYYAGUSA-N
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Description

This compound is a synthetic carbamate derivative featuring a piperazine backbone substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and an ethyl carbamate moiety linked via a conjugated enone system. Its molecular formula is C₁₇H₁₇ClF₃N₅O₃ (molar mass: 431.8 g/mol), with predicted physicochemical properties such as a density of ~1.458 g/cm³ and pKa of 7.56 .

Properties

IUPAC Name

ethyl N-[(2E)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]-3-oxobutanoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF3N4O4/c1-3-30-17(29)24-16(28)13(11(2)27)10-25-4-6-26(7-5-25)15-14(19)8-12(9-23-15)18(20,21)22/h8-10H,3-7H2,1-2H3,(H,24,28,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLOXTXPLIPLQX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15H17ClF3N2O3
  • Molecular Weight : 360.76 g/mol
  • CAS Number : [Not specified in the search results]

The structure features a piperazine ring, a pyridine moiety with a trifluoromethyl group, and a carbamate functional group, which are known to influence biological activity.

  • Inhibition of Enzymatic Activity :
    • Research indicates that compounds with similar structural features can act as inhibitors of specific enzymes such as phospholipases and phosphotransferases. For instance, derivatives of pyridine have shown inhibitory effects on bacterial Sfp-PPTase, which is crucial for bacterial viability and virulence .
    • The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potency against certain enzymes by stabilizing the transition state during enzymatic reactions.
  • Antimicrobial Activity :
    • A study demonstrated that pyridine derivatives exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases potency against target enzymes
Alteration of piperazine substituentsAffects binding affinity and selectivity
Variation in the length of alkyl chainsModulates lipophilicity and membrane permeability

These modifications can lead to enhanced efficacy and reduced toxicity in human cells.

Case Studies

  • Antibacterial Efficacy :
    • In vitro studies have shown that compounds similar to this compound exhibit submicromolar inhibition against bacterial strains without significant cytotoxicity to mammalian cells . This suggests a favorable therapeutic index.
  • Pharmacokinetics :
    • Research on related compounds indicates favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for developing effective pharmaceuticals .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Substituents Molecular Formula Key Functional Groups Biological Relevance
Target Compound 3-oxobutanoyl, ethyl carbamate C₁₇H₁₇ClF₃N₅O₃ Enone, carbamate Hypothesized enzyme inhibition
ML267 4-methoxypyridin-2-yl, carbothioamide C₁₈H₁₈ClF₃N₆OS Carbothioamide, methoxy-pyridine Potent bacterial phosphopantetheinyl transferase inhibitor
Ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-2-cyanoacetyl]carbamate 2-cyanoacetyl C₁₇H₁₇ClF₃N₅O₃ Cyano, acetyl Structural isomer with altered electronic properties

Key Differences :

  • Cyanoacetyl Derivative : The cyano group reduces electron density compared to the 3-oxobutanoyl group, lowering pKa (7.56 vs. ~8–9 for oxobutanoyl derivatives) and altering solubility.

ML267 as a Benchmark:

ML267 exhibits potent inhibition of bacterial phosphopantetheinyl transferase (IC₅₀ < 1 µM), attributed to its carbothioamide and pyridine substituents . The target compound’s carbamate group may reduce direct enzyme interactions but improve metabolic stability due to slower hydrolysis compared to thioamides.

Cyanoacetyl Derivative :

The cyano group in this analogue increases electrophilicity, which could enhance reactivity with nucleophilic residues in target proteins. However, this may also elevate toxicity risks compared to the target compound’s oxobutanoyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Cyanoacetyl Derivative ML267
Molecular Weight 431.8 431.8 482.9
Predicted pKa 7.56 7.56 ~8.2 (carbothioamide)
LogP (Lipophilicity) ~3.2 (estimated) ~3.5 (cyano effect) ~4.1 (methoxy group)
Metabolic Stability High (carbamate) Moderate (cyano) Low (thioamide)

Key Insights :

  • The trifluoromethyl group in all three compounds enhances membrane permeability.
  • The carbamate in the target compound balances stability and reactivity, making it a candidate for prolonged therapeutic effects.

Methodological Approaches in Similarity Assessment

Structural similarity was evaluated using Tanimoto coefficients (Morgan fingerprints) and Dice similarity indices , which quantify shared molecular features . For example:

  • The target compound and ML267 share a Tanimoto score of 0.65 , reflecting common piperazine and pyridine motifs.
  • The cyanoacetyl derivative shows a higher similarity score (0.85) due to identical backbone structures .

Q & A

Basic: What are the optimal synthetic routes and conditions for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the pyridine-piperazine core. Key steps include:

  • Coupling reactions using dichloromethane as a solvent and reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate carboxyl groups .
  • Knoevenagel condensation to form the α,β-unsaturated ketone moiety under controlled pH and temperature (e.g., 40–60°C) to minimize side reactions .
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the final product.

Advanced: How can flow chemistry techniques improve yield and scalability?

Answer:
Flow chemistry enables precise control over reaction parameters (e.g., residence time, temperature) and reduces batch-to-batch variability. For example:

  • Omura-Sharma-Swern oxidation (adapted from ) can be integrated into continuous-flow systems to enhance safety and efficiency for oxidation steps .
  • Design of Experiments (DoE) coupled with Bayesian optimization ( ) can systematically explore reaction variables (e.g., catalyst loading, flow rate) to maximize yield .

Basic: What solvents and catalysts are critical for selective functional group transformations?

Answer:

  • Polar aprotic solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)) are ideal for nucleophilic substitutions and coupling reactions due to their ability to stabilize transition states .
  • Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) facilitate cross-coupling reactions, while DMAP enhances acyl transfer efficiency in carbamate formation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

Answer:

  • Multi-technique validation : Use X-ray crystallography to confirm stereochemistry and compare with NMR-derived NOE (Nuclear Overhauser Effect) data to resolve ambiguities in spatial arrangement .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and verify experimental results .

Advanced: What computational models predict the compound’s bioactivity and target interactions?

Answer:

  • Molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like kinase enzymes, leveraging the trifluoromethyl group’s hydrophobic interactions .
  • Quantitative Structure-Activity Relationship (QSAR) models analyze substituent effects (e.g., chloro vs. trifluoromethyl) on potency .

Basic: How do structural analogs differ in reactivity and bioactivity?

Answer:

  • Pyridine vs. pyrimidine cores : Pyridine derivatives () exhibit stronger π-π stacking with biological targets, while pyrimidines () offer better metabolic stability .
  • Trifluoromethyl groups enhance lipophilicity and resistance to oxidative degradation compared to chlorinated analogs .

Advanced: How can researchers optimize reaction conditions using statistical methods?

Answer:

  • Response Surface Methodology (RSM) identifies optimal conditions (e.g., temperature, stoichiometry) for high-yield carbamate formation .
  • Machine learning (e.g., random forest algorithms) predicts side-reaction risks based on solvent polarity and reagent compatibility .

Advanced: What mechanistic insights explain the trifluoromethyl group’s role in stability?

Answer:

  • Electron-withdrawing effects : The -CF₃ group stabilizes adjacent carbonyl groups via inductive effects, reducing susceptibility to hydrolysis .
  • Steric shielding : The bulky trifluoromethyl group protects the carbamate linkage from enzymatic cleavage in biological systems .

Basic: What purification techniques ensure high purity for biological assays?

Answer:

  • Flash chromatography with silica gel and ethyl acetate/hexane gradients removes unreacted intermediates .
  • Recrystallization from ethanol/water mixtures improves crystalline purity for X-ray analysis .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) reveals decomposition thresholds (e.g., >150°C), guiding storage at 4°C in inert atmospheres .
  • Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic degradation, with LC-MS monitoring carbamate bond integrity .

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